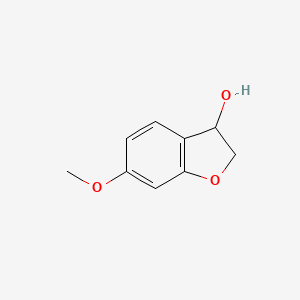

6-Methoxy-2,3-dihydrobenzofuran-3-ol

Description

Significance of Dihydrobenzofuran Core Structures in Chemical Research

The structural rigidity and the presence of chiral centers in the dihydrobenzofuran core make it a versatile platform for the development of novel compounds with diverse applications in medicinal chemistry and materials science.

The 2,3-dihydrobenzofuran (B1216630) skeleton is a privileged structure in drug discovery, frequently appearing in molecules with a wide spectrum of pharmacological activities. This scaffold's unique three-dimensional architecture allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. Compounds incorporating this core have demonstrated a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov The inherent stability and synthetic tractability of the dihydrobenzofuran ring system have made it a popular starting point for the design and synthesis of new therapeutic agents.

The following table provides a glimpse into the diverse bioactive properties associated with compounds containing the dihydrobenzofuran scaffold:

| Biological Activity | Therapeutic Area |

| Anti-inflammatory | Inflammation and Autoimmune Diseases |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Virology |

| Neuroprotective | Neurology |

The 2,3-dihydrobenzofuran moiety is a recurring theme in the intricate tapestry of natural products. nih.gov Nature has masterfully employed this scaffold in a wide array of secondary metabolites isolated from various plant species, fungi, and bacteria. These naturally occurring compounds often exhibit potent and specific biological activities, which have inspired chemists to explore their synthesis and derivatization.

Many of these natural products serve as lead compounds in the development of new drugs. The structural complexity and stereochemical diversity of these molecules present significant challenges and opportunities for synthetic organic chemists. The total synthesis of such natural products not only provides access to larger quantities for biological evaluation but also allows for the creation of analogues with potentially improved therapeutic profiles.

Below is a table showcasing some examples of natural products that feature the 2,3-dihydrobenzofuran core:

| Natural Product | Source | Potential Application |

| Rocaglamide | Aglaia species | Anticancer |

| Moracin M | Morus alba | Antibacterial |

| Pterocarpan (B192222) | Leguminous plants | Antifungal |

| Conocarpan | Conocarpus erectus | Antifungal |

Overview of 6-Methoxy-2,3-dihydrobenzofuran-3-ol in Academic Literature

A comprehensive review of the current academic literature reveals a significant body of research on the broader class of dihydrobenzofurans. Numerous studies detail the synthesis and biological evaluation of various derivatives. However, specific and in-depth research focusing exclusively on this compound is limited. While the synthesis of dihydrobenzofuran-3-ol derivatives has been reported in several contexts, a detailed and dedicated exploration of the 6-methoxy substituted variant, including its specific synthesis, characterization, and biological activity, is not extensively documented in the available scientific literature. Further research is required to fully elucidate the chemical and biological properties of this particular compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

6-methoxy-2,3-dihydro-1-benzofuran-3-ol |

InChI |

InChI=1S/C9H10O3/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4,8,10H,5H2,1H3 |

InChI Key |

JEFWPAOWNFOCAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CO2)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 2,3 Dihydrobenzofuran 3 Ol and Analogues

Strategies for 2,3-Dihydrobenzofuran (B1216630) Core Construction

The construction of the 2,3-dihydrobenzofuran nucleus can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Cyclization Reactions of Substituted Phenolic Precursors

A prevalent and classical approach to the 2,3-dihydrobenzofuran core involves the intramolecular cyclization of appropriately substituted phenolic precursors. This strategy typically relies on the formation of the C-O bond to close the heterocyclic ring. A common method involves the intramolecular alkylation of a phenol (B47542). researchgate.net For instance, the reaction of a phenol bearing a side chain with a suitable leaving group at the benzylic position can lead to the formation of the dihydrobenzofuran ring.

Recent advancements have focused on transition metal-catalyzed cyclizations. For example, palladium-catalyzed intramolecular coupling reactions of ortho-alkenyl phenols have been developed. nih.gov These methods often proceed under mild conditions and exhibit good functional group tolerance. Another approach involves the base-induced cyclization of ortho-allyloxy benzenediazonium (B1195382) salts with thiophenols, which proceeds through a cascade reaction to afford the dihydrobenzofuran skeleton in moderate to high yields. nih.gov

Oxidative Dimerization Approaches

Oxidative dimerization reactions provide a powerful tool for the construction of the 2,3-dihydrobenzofuran framework, particularly for the synthesis of neolignan-type structures. These reactions typically involve the coupling of two phenolic units or a phenol and an alkene.

One notable example is the enzymatic oxidative dimerization of ferulic acid using horseradish peroxidase as a catalyst, which yields a dihydrobenzofuran neolignan. nih.gov This biomimetic approach offers a green and efficient route to complex molecules. Furthermore, visible light-activated transition metal photocatalysis has been employed for the oxidative [3+2] cycloaddition of phenols and alkenes. nih.gov This method utilizes ammonium (B1175870) persulfate as a benign terminal oxidant and is applicable to a wide range of substrates, enabling the modular synthesis of various dihydrobenzofuran natural products. nih.gov

Annulation Reactions, including [3+2] and [4+1] Cycloadditions

Annulation reactions, particularly cycloadditions, have emerged as highly effective strategies for the rapid assembly of the 2,3-dihydrobenzofuran core. These reactions involve the combination of two or more components to form the heterocyclic ring in a single step.

[3+2] Cycloaddition Reactions:

Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation with 1,3-dienes represents a redox-neutral [3+2] annulation for constructing dihydrobenzofurans. organic-chemistry.org This method offers good chemoselectivity and functional group compatibility. organic-chemistry.org Another approach involves the photocatalytic oxidative [3+2] cycloaddition of phenols and alkenes, which has been successfully applied to the synthesis of a variety of dihydrobenzofuran natural products. nih.gov Dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans with para-quinamines have also been developed, affording benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields with high diastereoselectivity. nih.govresearchgate.net

[4+1] Cycloaddition Reactions:

Phosphorus(III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and in situ generated o-quinone methides provides a route to 2,3-dihydrobenzofurans. organic-chemistry.orgcnr.it The steric interactions in this reaction can influence the yield and stereoselectivity. organic-chemistry.org Palladium-catalyzed (4+1) annulations of 4-vinylbenzodioxinones with sulfur ylides also yield dihydrobenzofuran derivatives in good yields and with excellent diastereoselectivities. organic-chemistry.org Additionally, a one-pot synthesis of functionalized 2,3-dihydrobenzofurans has been achieved through a [4+1] annulation of para-quinone methides with bromonitromethane (B42901) under mild, metal-free conditions. rsc.orgrsc.org

| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | N-phenoxyacetamides and 1,3-dienes | Rh(III) catalyst | Redox-neutral, good chemoselectivity | organic-chemistry.org |

| [3+2] Cycloaddition | Phenols and alkenes | Visible light photocatalyst | Oxidative, modular synthesis of natural products | nih.gov |

| [4+1] Cycloaddition | 1,2-dicarbonyls and o-quinone methides | Phosphorus(III) mediator | Formation of a quaternary center at C2 | organic-chemistry.orgcnr.it |

| [4+1] Cycloaddition | 4-vinylbenzodioxinones and sulfur ylides | Palladium catalyst | Good yields and excellent diastereoselectivities | organic-chemistry.org |

Dearomative Cyclization Strategies

Dearomative cyclization reactions offer a unique approach to the synthesis of 2,3-dihydrobenzofurans by disrupting the aromaticity of a phenolic precursor to construct the heterocyclic ring. This strategy has proven to be particularly useful for accessing complex polycyclic systems.

An efficient method involves the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines, leading to the formation of benzofuro[3,2-b]indol-3-one derivatives. nih.govresearchgate.net This reaction proceeds under mild conditions and provides high yields and diastereoselectivities. nih.govresearchgate.net The dearomative cyclization of 2-nitrobenzofurans can also be triggered by carbon nucleophiles, leading to various polycyclic compounds containing the 2,3-dihydrobenzofuran core through (3+2), (4+2), and (5+2) cycloadditions. nih.gov

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of 2,3-dihydrobenzofurans is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Asymmetric Catalysis in Dihydrobenzofuran Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral 2,3-dihydrobenzofurans. Various catalytic systems have been developed to control the stereochemical outcome of the cyclization and cycloaddition reactions.

A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides provides optically active 2,3-dihydrobenzofurans with good yields. organic-chemistry.org This reaction tolerates a broad range of substrates and proceeds under mild conditions. organic-chemistry.org In another example, a bifunctional aminoboronic acid catalyzes intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids to afford chiral heterocycles with high enantiomeric excesses. organic-chemistry.org

Nickel-catalyzed asymmetric addition of aromatic halides to ketones has been developed for the highly enantioselective synthesis of chiral 3-hydroxy-2,3-dihydrobenzofurans, which contain a chiral tertiary alcohol at the C-3 position. nih.gov Furthermore, a highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium ylides and o-quinone methides has been achieved using a Cinchona alkaloid-derived chiral leaving group, providing access to a variety of chiral 2,3-dihydrobenzofuran derivatives. nih.gov

Photocatalytic oxidative [3+2] cycloadditions of phenols with alkenes have also been rendered enantioselective through the use of chiral catalysts, enabling the synthesis of optically active dihydrobenzofuran natural products. nih.gov

| Catalytic System | Reaction Type | Key Features | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Palladium/Chiral Ligand | Iodine atom transfer cycloisomerization | Broad substrate scope, mild conditions | Good | organic-chemistry.org |

| Bifunctional Aminoboronic Acid | Intramolecular Michael addition | High yields | Up to 96% | organic-chemistry.org |

| Nickel/Chiral Ligand | Asymmetric addition of aryl halides to ketones | Forms chiral tertiary alcohol at C-3 | Excellent | nih.gov |

| Chiral Ammonium Salt | [4+1] Annulation | High diastereo- and enantioselectivity | High | nih.gov |

| Photocatalyst/Chiral Catalyst | Oxidative [3+2] cycloaddition | Modular synthesis of natural products | High | nih.gov |

Control of Stereochemistry at Chiral Centers (e.g., C-2 and C-3)

The control of stereochemistry at the C-2 and C-3 positions of the dihydrobenzofuran ring is a critical aspect of synthesizing biologically active molecules. Various catalytic systems, including transition metals and organocatalysts, have been successfully employed to achieve high levels of diastereo- and enantioselectivity.

Transition metal catalysis has proven to be a powerful tool for the stereocontrolled synthesis of 2,3-disubstituted dihydrobenzofurans. For instance, rhodium-catalyzed C-H functionalization followed by an organocatalyzed oxa-Michael addition cascade reaction allows for the stereodivergent synthesis of a wide range of 2,3-disubstituted dihydrobenzofurans. researchgate.net This dual catalytic system enables access to all possible stereoisomers by selecting the appropriate combination of two chiral catalysts. researchgate.net High diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee) have been reported for the synthesis of 2,2-disubstituted dihydrobenzofurans through a rhodium and asymmetric phosphoric acid co-catalyzed stereoselective Mannich type interception of phenolic oxonium ylides. nih.gov

Palladium catalysis has also been instrumental in achieving stereocontrol. A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides yields optically active 2,3-dihydrobenzofurans under mild conditions. organic-chemistry.org Furthermore, iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones, directed by a carbonyl group, produces chiral 3-substituted dihydrobenzofurans in high yields and enantioselectivity. rsc.orgnii.ac.jp

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of dihydrobenzofurans. A chiral thiourea (B124793) catalyst has been used in an efficient asymmetric cascade pathway, proceeding via a Michael addition followed by an oxa-substitution, to construct trans-2,3-dihydrobenzofurans. researchgate.net This method provides good to excellent yields and adequate stereoselectivity. researchgate.net Another organocatalytic approach involves a [4+1] cyclization of ortho-hydroxy-para-quinone methides with allenoates, catalyzed by a chiral phosphine (B1218219), to give chiral 2,3-dihydrobenzofurans with high diastereo- and enantioselectivities. thieme-connect.com

Biocatalysis has emerged as a highly selective method for constructing stereochemically rich 2,3-dihydrobenzofurans. Engineered myoglobins have been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans, yielding products with greater than 99.9% de and ee. nih.gov

| Catalytic System | Reaction Type | Key Features | Stereoselectivity |

|---|---|---|---|

| Rhodium/Chiral Phosphoric Acid | Mannich Type Interception | Stereoselective formation of 2,2-disubstituted dihydrobenzofurans. nih.gov | >20:1 dr, >99% ee nih.gov |

| Palladium/TY-Phos | Heck/Tsuji-Trost Reaction | Excellent regio- and enantiocontrol. organic-chemistry.org | High |

| Iridium/Chiral Bisphosphine | Intramolecular Hydroarylation | High yields and enantioselectivity for 3-substituted dihydrobenzofurans. rsc.orgnii.ac.jp | High |

| Chiral Thiourea | Cascade [4+1] Annulation | Construction of trans-2,3-dihydrobenzofurans under mild conditions. researchgate.netresearchgate.net | Up to 84% ee, >20:1 dr researchgate.net |

| Engineered Myoglobins | Biocatalytic Cyclopropanation | High enantiopurity and yields. nih.gov | >99.9% de and ee nih.gov |

Introduction and Modification of Methoxy (B1213986) and Hydroxyl Functionalities

Regioselective Methoxy Group Introduction

The regioselective introduction of a methoxy group onto the aromatic ring of the dihydrobenzofuran scaffold is crucial for tuning the electronic and steric properties of the molecule. One approach involves the use of starting materials with strategically placed functional groups that direct the cyclization and determine the final position of the methoxy substituent. For instance, in the synthesis of 9-methoxynaphtho[1,2-b]benzofuran, the use of 1-bromo-4-methoxy-2-nitrobenzene as a starting reagent allows for a highly selective one-pot synthesis. mdpi.com The positions of the bromo and nitro groups on the aryl reagent direct the reaction to yield a single regioisomer. mdpi.com

Another strategy involves the synthesis of various methoxy-substituted 2-benzoyl-1-benzofuran derivatives through the Rap-Stoermer condensation reaction. nih.gov This method allows for the introduction of methoxy groups at different positions on both the benzofuran (B130515) ring and the benzoyl moiety, leading to a library of compounds with diverse substitution patterns. nih.gov Furthermore, new methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans can be synthesized from suitable trans-2,3-diaryloxiranes via regio- and stereoselective nucleophilic oxiranyl ring-opening reactions. cnr.it

Hydroxyl Group Installation at C-3

The installation of a hydroxyl group at the C-3 position is a key step in the synthesis of 6-Methoxy-2,3-dihydrobenzofuran-3-ol and its analogues. A highly enantioselective and straightforward method involves the intramolecular asymmetric addition of aryl halides to unactivated ketones, which provides chiral 3-hydroxy-2,3-dihydrobenzofurans with a tertiary alcohol at the C-3 position in good yields and excellent enantioselectivities. organic-chemistry.org

Another approach describes the synthesis of 2,3-dihydrobenzofuran-3-ols through the reaction of 2-hydroxybenzophenones with 1-(1-chloroalkyl)benzotriazoles, followed by treatment with lithium diisopropylamide (LDA). arkat-usa.org The resulting 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols can then be isolated. arkat-usa.org Additionally, a biomimetic, acid-catalyzed construction of dihydrobenzofuran heterocycles from 2-(2'-hydroxyethyl)quinone precursors has been developed. acs.org This method involves an intramolecular hydroxyl cyclization followed by dehydration and in situ reduction. acs.org

Sustainable and Green Chemistry Approaches in Dihydrobenzofuran Synthesis

In recent years, there has been a significant shift towards the development of sustainable and green synthetic methodologies for the construction of dihydrobenzofuran scaffolds. These approaches aim to reduce the environmental impact by utilizing greener solvents, catalysts, and energy sources.

Visible light-mediated synthesis has emerged as a sustainable approach. For example, the synthesis of 2,3-dihydrobenzofuran chalcogenides can be achieved under visible light irradiation, offering an environmentally friendly alternative to traditional methods. mdpi.com Photocatalytic oxidative dimerization of resveratrol (B1683913) and its analogs also provides a pathway to dihydrobenzofurans. researchgate.net

Organocatalysis, often considered a green chemistry tool, has been employed for the synthesis of dihydrobenzofurans. A green and inexpensive organocatalytic pathway utilizes 2,2,2-trifluoroacetophenone (B138007) as the catalyst and hydrogen peroxide (H₂O₂) as the oxidant for the oxidation-cyclization of o-allylphenols. thieme-connect.com

Catalyst-free synthetic protocols represent a highly desirable green approach. The synthesis of 2,3-dihydrobenzofuran scaffolds has been achieved through catalyst-free [3 + 2] cyclization of unsaturated imines and iodine-substituted phenols in the presence of a base. nih.gov

The use of water as a solvent is a cornerstone of green chemistry. A sustainable chemical synthesis of 2,3-dihydrobenzofurans has been developed in water using a permethylated β-cyclodextrin-tagged N-heterocyclic carbene–gold catalyst. nih.gov

Biocatalytic methods are inherently green due to their use of enzymes, which operate under mild conditions and exhibit high selectivity. As mentioned earlier, engineered myoglobins can be used for the highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofurans. nih.gov

| Green Chemistry Approach | Methodology | Key Advantages |

|---|---|---|

| Visible Light Catalysis | Photocatalytic oxidative dimerization or cyclization. mdpi.comresearchgate.net | Use of a renewable energy source, mild reaction conditions. mdpi.comresearchgate.net |

| Organocatalysis | Oxidation-cyclization of o-allylphenols using H₂O₂. thieme-connect.com | Metal-free, use of a green oxidant. thieme-connect.com |

| Catalyst-Free Synthesis | Base-mediated [3 + 2] cyclization. nih.gov | Avoids the use of potentially toxic and expensive catalysts. nih.gov |

| Aqueous Synthesis | Gold-catalyzed reaction in water with a cyclodextrin-tagged ligand. nih.gov | Use of an environmentally benign solvent. nih.gov |

| Biocatalysis | Enzyme-catalyzed cyclopropanation. nih.gov | High selectivity, mild conditions, biodegradable catalyst. nih.gov |

Mechanistic Investigations of 6 Methoxy 2,3 Dihydrobenzofuran 3 Ol and Derivatives

Reaction Mechanisms in Synthesis

The construction of the 2,3-dihydrobenzofuran (B1216630) scaffold, a core component of many biologically active molecules, can be achieved through various advanced synthetic methodologies. The mechanisms of these reactions are a subject of intensive study, aiming to enhance efficiency, selectivity, and substrate scope.

Intramolecular C–H Insertion Reactions

Intramolecular C–H insertion has emerged as a powerful and atom-economical strategy for synthesizing dihydrobenzofuran rings. This approach often relies on the generation of highly reactive intermediates, such as metal carbenoids, which can activate otherwise inert C-H bonds.

A prominent method involves the rhodium(II)-catalyzed decomposition of N-sulfonyl-1,2,3-triazoles. nih.govrsc.org This process generates an α-imino rhodium carbene species. This intermediate then undergoes an intramolecular sp³ C-H insertion to yield the 2,3-dihydrobenzofuran structure. rsc.orgrsc.org The proposed catalytic cycle suggests that the reaction of the triazole with a Rh(II) complex forms the rhodium carbene, which then proceeds through a three-centered transition state to achieve the C-H insertion and subsequent ring closure. rsc.org

Further mechanistic studies on related systems using donor/donor carbenoids—carbenes appended with two electron-donating groups—suggest that the C-H insertion can proceed in a stepwise fashion. researchgate.net Computational studies indicate a pathway involving an initial intramolecular hydride transfer followed by a Mannich-type addition, leading to the formation of the benzodihydrofuran product. researchgate.net This stepwise mechanism, passing through a zwitterionic intermediate, contrasts with a fully concerted process and is influenced by the electronic nature of the carbene. researchgate.net

Sequential C-H functionalization strategies have also been developed, combining a rhodium-catalyzed enantioselective intermolecular C-H insertion with a subsequent palladium-catalyzed C-H activation and C-O cyclization to construct highly functionalized, chiral 2,3-dihydrobenzofurans. nih.gov

Radical and Photoredox Processes in Ring Formation

Radical and photoredox-catalyzed reactions provide mild and efficient alternatives for constructing the dihydrobenzofuran ring system, often proceeding under visible light irradiation at ambient temperatures.

One established mechanism is the oxidative [3+2] cycloaddition of phenols and alkenes, enabled by visible-light photoredox catalysis. nih.govnih.gov In this process, a photocatalyst, such as a ruthenium polypyridyl complex, is photoexcited and becomes a potent oxidant. nih.gov It then oxidizes a phenol (B47542) substrate to generate a resonance-stabilized phenoxonium cation. This electrophilic intermediate is subsequently trapped by an electron-rich olefin in a [3+2] cycloaddition to afford the dihydrobenzofuran product. nih.gov Ammonium (B1175870) persulfate is often employed as the terminal oxidant in this cycle. nih.govnih.gov

Another approach involves the photoredox-catalyzed generation of carbon radicals to initiate cyclization. For instance, 2-vinyl phenols can be converted into trifluoromethylated 2,3-dihydrobenzofurans through a multicomponent reaction. rsc.orgresearchgate.net This strategy uses visible light to generate a carbon radical, which leads to the in situ formation of an ortho-quinone methide intermediate that subsequently undergoes cyclization. rsc.org Similarly, photochemical gold-mediated atom transfer radical addition (ATRA) has been utilized for the cyclization of ortho-allylphenols, proceeding under mild conditions to yield functionalized dihydrobenzofurans. acs.org

Cascade reactions initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions have also been reported. acs.org In this mechanism, the phenolate, generated in situ, acts as a photoredox agent, leading to the formation of carbon-centered radical species that drive the cyclization process. acs.org

Catalyst-Mediated Transformations and Reaction Optimization

The synthesis of the 2,3-dihydrobenzofuran core is heavily reliant on transition-metal catalysis, with rhodium, palladium, and copper being the most extensively used metals. nih.govrsc.org The optimization of these catalytic systems is critical for achieving high yields and selectivities.

Rhodium-catalyzed reactions are particularly versatile. For example, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with alkenes provides a direct route to 2,3-dihydrobenzofurans. nih.govorganic-chemistry.org The proposed mechanism involves a reversible C-H/N-H bond cleavage assisted by the rhodium catalyst, followed by insertion of the alkene, oxidative addition, and intramolecular hydrogen transfer to furnish the final product. nih.govrsc.org

Palladium catalysis is also widely employed, often in Heck-type reactions. ucl.ac.uk For instance, an enantioselective Pd-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides can produce optically active 2,3-dihydrobenzofurans. organic-chemistry.org Another Pd-catalyzed method involves the intramolecular coupling of C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers. nih.govrsc.org

Reaction optimization involves fine-tuning various parameters, including the catalyst, ligands, solvent, and additives. In the silver(I)-promoted oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans, silver(I) oxide was identified as the most efficient oxidant. chemrxiv.orgchemrxiv.org The choice of solvent was also found to be crucial, with acetonitrile (B52724) providing a superior balance between substrate conversion and reaction selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene (B151609). chemrxiv.orgchemrxiv.org

The electronic and steric properties of ligands play a pivotal role in catalyst performance. rsc.org In rhodium-catalyzed hydroformylation, for example, decreasing the basicity (an electronic effect) of phosphine (B1218219) ligands was shown to increase enantioselectivity, while steric factors had a less pronounced impact on regioselectivity. rsc.orgresearchgate.netnih.gov The development of new ligands, such as tetraphosphane ligands, has enabled high regioselectivity even at elevated temperatures. nih.gov

| Catalyst System | Key Mechanistic Step | Product Type | Reference(s) |

| Rh₂(OAc)₄ / N-sulfonyl-1,2,3-triazole | Intramolecular C-H insertion of α-imino carbene | 2,3-Disubstituted dihydrobenzofurans | nih.gov, rsc.org |

| Ru(bpz)₃²⁺ / Visible Light / (NH₄)₂S₂O₈ | Oxidative [3+2] cycloaddition via phenoxonium cation | Dihydrobenzofuran natural product scaffolds | nih.gov, nih.gov |

| Pd₂(dba)₃ / Ligand | Heck/Cacchi reactions or C(sp³)-H/C(sp²)-H coupling | Functionalized 2,3-dihydrobenzofurans | nih.gov, rsc.org |

| Ag₂O / Acetonitrile | Oxidative coupling of phenylpropanoids | Dihydrobenzofuran neolignans | chemrxiv.org, chemrxiv.org |

Mechanistic Aspects of Biological Activities

Derivatives of 6-Methoxy-2,3-dihydrobenzofuran-3-ol have shown promise in various therapeutic areas, acting on specific molecular targets. Elucidating the mechanistic basis of these biological activities is key to understanding their therapeutic potential and guiding the design of more potent and selective compounds.

Molecular Target Interaction Studies (e.g., tubulin polymerization inhibition)

Several benzofuran (B130515) and dihydrobenzofuran derivatives exhibit potent anticancer activity by interfering with microtubule dynamics through inhibition of tubulin polymerization. nih.gov These agents often bind to the colchicine (B1669291) site on β-tubulin. mdpi.com

The mechanism of inhibition involves preventing the conformational transition of the α/β-tubulin heterodimer from a curved to a straight structure, a process that is essential for the assembly of microtubules. mdpi.com By binding to the colchicine site, these inhibitors physically block the conformational change, thereby halting microtubule formation. This leads to mitotic arrest in cancer cells and subsequent apoptosis.

Structure-activity relationship (SAR) studies have provided insight into the specific molecular interactions required for this activity. For many benzofuran-based inhibitors, a cis-conformation is crucial for potent tubulin inhibition. nih.gov The trimethoxyphenyl and benzofuran moieties have been identified as key functional groups for binding to tubulin. mdpi.com Predictive binding models suggest that the formation of hydrogen bonds with residues in both α- and β-tubulin subunits can lead to a more potent disruption of mitotic spindle formation compared to compounds that interact with only one subunit. researchgate.net The presence of a hydrogen bond donor, such as a hydroxyl group, can enhance interactions within the binding pocket. nih.gov

| Compound Class | Molecular Target | Mechanism of Action | Key Structural Features | Reference(s) |

| Dihydrobenzofuran Derivatives | β-Tubulin (Colchicine site) | Inhibition of tubulin polymerization; blocks curved-to-straight conformational change | cis-conformation, Trimethoxyphenyl group, Benzofuran core | nih.gov, mdpi.com |

| Benzofuran Analogs | α- and β-Tubulin | Disruption of mitotic spindle formation | Hydrogen bond donors, specific C-2 substituents | nih.gov, researchgate.net |

Receptor Binding and Agonist Topography

Dihydrobenzofuran derivatives have also been developed as potent agonists for specific G-protein coupled receptors (GPCRs), such as GPR119, and as modulators of serotonin (B10506) 5-HT2 receptors. nih.govnih.gov Understanding the binding modes and the topography of the receptor's agonist binding site is essential for designing effective modulators.

Pharmacophore modeling is a key computational technique used to define the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific receptor and elicit a response. patsnap.com This approach can be ligand-based, where a model is derived from a set of known active molecules, or structure-based, utilizing the 3D structure of the receptor itself. patsnap.com

For dihydrobenzofuran-based GPR119 agonists, medicinal chemistry efforts and conformational modeling have been used to optimize the structure, including substituents on the dihydrobenzofuran ring and on attached piperidine (B6355638) or piperazine (B1678402) moieties, to enhance potency and metabolic stability. nih.gov

In studies of serotonin 5-HT2 receptors, rigid dihydrobenzofuran analogues have been used as molecular probes. nih.gov By conformationally restricting the typically flexible methoxy (B1213986) groups of known phenylalkylamine hallucinogens, these analogues help to model the active binding conformation. nih.gov The high potency of these rigid analogues provides valuable information about the topography of the agonist binding pocket, including the relative orientation of amino acid residues that interact with the agonist. nih.gov This knowledge aids in the rational design of new ligands with tailored activities at specific receptor subtypes. nih.gov

Enzyme Inhibition Mechanisms (e.g., α-glucosidase inhibition)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase is a critical therapeutic strategy for managing postprandial hyperglycemia, particularly in the context of type 2 diabetes. nih.gov These enzymes are located in the digestive tract and are responsible for the final step in carbohydrate digestion, breaking down complex carbohydrates into absorbable glucose. nih.gov By inhibiting these enzymes, the release of D-glucose is slowed, leading to delayed glucose absorption and a reduction in the post-meal spike in blood glucose levels. nih.gov

Research into benzofuran derivatives has revealed their potential as enzyme inhibitors. While direct studies on this compound are limited, investigations into structurally related compounds provide insight into their inhibitory mechanisms. For instance, a benzofuranone derivative, 6,7-dihydroxy-2-(methoxy)-3-benzofuranone, has been identified as an α-glucosidase inhibitor. nih.gov The mechanism of such inhibitors often involves binding to the active site of the enzyme, which can be competitive, non-competitive, or a mixed type of inhibition. nih.govscielo.br In competitive inhibition, the inhibitor directly competes with the substrate for binding to the enzyme's active site. nih.gov Kinetic studies of various inhibitors have demonstrated different modes of action; for example, some compounds exhibit a competitive inhibition mechanism against α-glucosidase, indicating a direct interaction with the enzyme's active site. nih.gov The effectiveness of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: α-Glucosidase Inhibition by a Benzofuranone Derivative

| Compound | Source | IC50 (µM) | Acarbose IC50 (µM) | Inhibition Type |

|---|---|---|---|---|

| 6,7-dihydroxy-2-(methoxy)-3-benzofuranone | Hylotelephium erythrostictum | 1.8 | 822.9 | Not Specified |

Structure Activity Relationship Sar Studies of 6 Methoxy 2,3 Dihydrobenzofuran 3 Ol Analogues

Impact of Substitution Patterns on Biological Activity

The biological activity of 6-Methoxy-2,3-dihydrobenzofuran-3-ol analogues is profoundly influenced by the nature and position of various substituents on the benzofuran (B130515) ring system. Research has demonstrated that even minor chemical alterations can lead to significant changes in efficacy and target specificity.

The presence of a methoxy (B1213986) group at the 6-position has been shown to be essential for the high antiproliferative activity of certain benzofuran derivatives when compared to their unsubstituted counterparts. nih.gov In the context of anticancer activity, the introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran ring has consistently resulted in a notable increase in cytotoxic properties. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov For instance, the placement of a bromine atom on a methyl group at the 3-position of the benzofuran ring has been found to yield remarkable cytotoxic activity against certain leukemia cell lines. nih.gov

Furthermore, the nature of the substituent at the C2 and C3 positions of the dihydrobenzofuran ring plays a critical role in determining the biological profile. Studies on taxane (B156437) derivatives have shown that non-aromatic groups at the C3´ and C3´N positions can significantly reduce resistance in cancer cells. nih.govresearchgate.net In a series of 4-hydroxycoumarin (B602359) derivatives, which share some structural similarities, compounds bearing ortho- and para-methoxy groups on an aryl ring at C3 exhibited the highest antioxidant activity. conicet.gov.ar The strategic placement of substituents can thus be leveraged to modulate the biological activity of this compound analogues.

| Compound Analogue | Substitution Pattern | Observed Biological Activity | Reference |

|---|---|---|---|

| Benzofuran-1,2,3-triazole derivative | 6-methoxy group present | Essential for high antiproliferative activity against HCT-116, HeLa, HepG2, and A549 cancer cell lines. | nih.gov |

| Halogenated benzofuran derivative | Bromine atom on methyl group at C3 | Remarkable cytotoxic activity against K562 and HL60 leukemia cells. | nih.gov |

| Benzofuran-isatin carbo-hydrazide hybrid | Varied substitutions | Screened against 55 human cancer cell lines, showing a range of activities. | researchgate.net |

| 4-Hydroxycoumarin derivative | ortho- and para-methoxy groups on C3-aryl ring | Highest antioxidant activity in its class. | conicet.gov.ar |

Stereochemical Influence on Activity and Selectivity

Chirality is a fundamental aspect of molecular recognition in biological systems, and the stereochemistry of this compound analogues can have a profound impact on their activity and selectivity. nih.gov The spatial arrangement of atoms, particularly at chiral centers, dictates how a molecule interacts with its biological target, with different stereoisomers often exhibiting distinct pharmacological profiles. nih.gov

The relative orientation of substituents, often described as cis or trans isomers, can lead to significant differences in biological potency. For example, in a study of dl-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene, the cis isomer was found to be 2.9 to 6 times more potent as a local anesthetic than its trans counterpart. unar.ac.id This highlights that the three-dimensional shape of a molecule is a critical determinant of its interaction with a receptor or enzyme.

For chiral molecules, enantiomers (non-superimposable mirror images) can display markedly different activities. This stereoselectivity is a common feature in drug action, where one enantiomer, the "eutomer," possesses the desired pharmacological activity, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects. nih.gov In the context of dihydrobenzofuran derivatives, an asymmetric cascade pathway has been developed for the construction of trans-2,3-dihydrobenzofurans, achieving good to excellent yields and stereoselectivity. researchgate.net This underscores the importance of controlling stereochemistry during synthesis to obtain the desired biologically active isomer. The stereochemistry at positions C13 and C15 of epothilone (B1246373) analogues, for instance, has been shown to be crucial for their biological activity. wvu.edu

| Compound Class | Stereoisomers Compared | Key Finding | Reference |

|---|---|---|---|

| dl-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene | cis vs. trans | The cis isomer was 2.9 to 6 times more potent as a local anesthetic. | unar.ac.id |

| Epothilone analogues | C15 (S) vs. (R) configuration | Analogues with the (S) configuration at C15 showed excellent cytotoxic activity, while the (R) isomers were virtually inactive. | wvu.edu |

| Morphine enantiomers | (-)-morphine vs. (+)-morphine | The μ-opioid receptor exhibits distinct thermodynamic and kinetic recognition, with (-)-morphine stabilizing the activated state. | nih.gov |

Bioisosteric Replacements and Conformational Restrictions

Bioisosteric replacement is a powerful strategy in drug design that involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the aim of creating a new molecule with improved biological properties. cambridgemedchemconsulting.com This approach can be used to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. princeton.edu For this compound analogues, bioisosteric replacements of the methoxy and hydroxyl groups, as well as the imposition of conformational restrictions, are key strategies for optimizing their pharmacological profiles.

Common bioisosteres for a methoxy group include fluoro, difluoromethyl, and trifluoromethyl groups. baranlab.org The difluoroethyl group, in particular, has been shown to mimic the steric and electronic features of a methoxy group and can lead to improvements in both potency and metabolic stability. researchgate.net For the hydroxyl group, fluorine is a well-known bioisostere due to its similarity in polarity and size. researchgate.net

Conformational restriction, or rigidification, is another effective tactic in drug design. By "locking" a flexible molecule into a specific conformation, it is often possible to enhance its binding affinity for a biological target by reducing the entropic penalty associated with binding. u-tokyo.ac.jp For analogues of phenylalkylamines, tetrahydrobenzodifuran functionalities have been employed as conformationally restricted bioisosteres of the aromatic methoxy groups. This rigidification effectively models the active binding conformations of the methoxy groups, leading to some of the most potent and selective serotonin (B10506) 5-HT2 agonists reported to date. nih.gov

| Original Functional Group | Bioisosteric Replacement/Modification | Rationale/Observed Effect | Reference |

|---|---|---|---|

| Methoxy group | Difluoroethyl group | Mimics steric and electronic features; can improve potency and metabolic stability. | researchgate.net |

| Hydroxyl group | Fluorine | Similar polarity and size; can enhance oral bioavailability. | researchgate.net |

| Aromatic methoxy groups | Tetrahydrobenzodifuran ring system | Conformationally restricts the methoxy groups, modeling the active binding conformation and increasing potency. | nih.gov |

| Carboxylic acid | Tetrazole, Acyl sulfonamide | Can avoid pharmacokinetic drawbacks and toxicity associated with the carboxylic acid group. | nih.gov |

Role of Methoxy and Hydroxyl Groups in Molecular Recognition

The methoxy and hydroxyl groups of this compound are not merely passive structural components; they actively participate in molecular recognition processes that are critical for biological activity. These functional groups can engage in a variety of non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which stabilize the binding of the molecule to its biological target.

The hydroxyl group, with its ability to act as both a hydrogen bond donor and acceptor, is particularly important for forming strong interactions with receptor sites. quora.com Molecular docking studies have shown that the hydroxyl groups on flavonoid derivatives can form intermolecular hydrogen bonds with amino acid residues such as Asp214 and Gln350 in the binding pocket of α-glucosidase. nih.gov Similarly, the hydroxyl group on a benzofuran ring has been predicted to form a hydrogen bond with the amino acid Ser 478 in the active site of aromatase. researchgate.net The number and position of hydroxyl groups can significantly influence the binding affinity and inhibitory activity of a compound. nih.gov

The methoxy group also plays a crucial role in molecular recognition. It can act as a hydrogen bond acceptor and participate in hydrophobic interactions. nih.gov Docking studies have revealed that the methoxy group on a benzofuran ring can form favorable hydrogen bonding interactions with residues like Ser 478, while a methoxy group on a quinazolinone ring can form a hydrogen bond with Met 374. researchgate.net Additionally, the hydrophobic nature of the methyl portion of the methoxy group can contribute to binding through interactions with non-polar amino acid residues in the target's active site. researchgate.net The interplay of these interactions ultimately determines the affinity and specificity of the ligand for its receptor.

| Functional Group | Type of Interaction | Interacting Amino Acid Residue (Example) | Significance | Reference |

|---|---|---|---|---|

| Hydroxyl group | Hydrogen bonding (donor and acceptor) | Asp214, Gln350, Ser 478 | Crucial for anchoring the molecule in the binding pocket and maintaining high inhibitory activity. | nih.govresearchgate.net |

| Methoxy group | Hydrogen bonding (acceptor) | Ser 478, Met 374 | Contributes to the stability of the ligand-receptor complex through specific hydrogen bonds. | researchgate.net |

| Methoxy group (methyl portion) | Hydrophobic interactions | Non-polar residues (e.g., Phe, Val, Leu) | Enhances binding affinity through interactions with hydrophobic pockets in the active site. | nih.govresearchgate.net |

| Hydroxyl group | Electrostatic interactions | Glu276, Thr215, His111 | Contributes to the overall binding energy and stability of the complex. | nih.gov |

Theoretical and Computational Chemistry of 6 Methoxy 2,3 Dihydrobenzofuran 3 Ol

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 6-Methoxy-2,3-dihydrobenzofuran-3-ol is not static; it exists as an ensemble of interconverting conformers. Conformational analysis is crucial to identify the most stable, low-energy structures that the molecule is likely to adopt, which in turn govern its physical properties and biological interactions.

The primary sources of conformational flexibility in this compound are the puckering of the dihydrofuran ring and the rotation around the C-O bonds of the methoxy (B1213986) and hydroxyl substituents. The dihydrofuran ring typically adopts an "envelope" or "twisted" conformation to relieve ring strain. The orientation of the hydroxyl group (axial vs. equatorial) on the puckered ring is a key determinant of conformational stability.

Potential Energy Surface (PES) scans are computational methods used to explore the energy landscape of a molecule as a function of its geometry. For this compound, a PES scan would typically involve systematically rotating the dihedral angles associated with the methoxy and hydroxyl groups to identify energy minima, which correspond to stable conformers.

Table 1: Illustrative Relative Energies of Key Conformers of this compound

| Conformer | Dihydrofuran Ring Puckering | Hydroxyl Group Orientation | Methoxy Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | Envelope | Equatorial | Planar with benzene (B151609) ring | 0.00 |

| 2 | Envelope | Axial | Planar with benzene ring | 1.5 |

| 3 | Twisted | Equatorial | Perpendicular to benzene ring | 2.1 |

| 4 | Twisted | Axial | Perpendicular to benzene ring | 3.5 |

Note: This data is illustrative and represents typical energy differences found in similar molecular systems.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of atoms and bonds, MD can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. These simulations provide information on conformational transitions, flexibility, and the stability of intramolecular hydrogen bonds.

Quantum Chemical Calculations for Reactivity and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For this compound, DFT can be used to calculate a range of properties that predict its chemical behavior and spectroscopic characteristics. researchgate.netresearchgate.net

Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the oxygen atoms of the hydroxyl and methoxy groups are expected to be the most electronegative regions, while the hydrogen of the hydroxyl group would be an electropositive site. researchgate.net

Table 2: Calculated Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Ionization Potential | 5.8 eV |

Note: This data is illustrative and calculated using DFT at the B3LYP/6-311G(d,p) level of theory, which is a common method for such calculations. researchgate.netresearchgate.net

Spectroscopic Property Prediction: Computational methods can accurately predict various types of molecular spectra. Time-dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. researchgate.net The vibrational frequencies in Infrared (IR) and Raman spectra can also be calculated, which helps in the assignment of experimental spectral bands to specific molecular vibrations. elixirpublishers.com Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the molecule. epstem.net

Ligand-Receptor Docking and Interaction Modeling for Biological Target Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the basis of ligand-receptor interactions. nih.gov Dihydrobenzofuran derivatives have been investigated as ligands for various receptors, including those implicated in cancer and neurological disorders. nih.govnih.gov

The process of docking this compound into the active site of a target protein involves exploring various possible binding poses and scoring them based on their binding affinity. The scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. nih.gov

Interaction Modeling: Once a likely binding pose is identified, the specific interactions between the ligand and the receptor can be analyzed. For this compound, key interactions would likely involve:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. The oxygen atoms of the methoxy group and the furan (B31954) ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzene ring of the benzofuran (B130515) core can form hydrophobic interactions with nonpolar amino acid residues in the receptor's binding pocket.

Molecular dynamics simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding mode and to understand the dynamic nature of the interactions over time. nih.gov

Table 3: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Kinase Active Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

|---|---|---|

| 3-hydroxyl | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor/Acceptor) |

| 6-methoxy | Lysine, Arginine | Hydrogen Bond (Acceptor) |

Note: This table is illustrative and represents common interactions found in ligand-protein complexes.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment Methodological Focus

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental to confirming the molecular structure of 6-Methoxy-2,3-dihydrobenzofuran-3-ol by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is required for unequivocal assignment of all proton and carbon signals. scielo.brresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum would exhibit distinct signals for the aromatic protons, the protons on the dihydrofuran ring, the methoxy (B1213986) group, and the hydroxyl group. The protons at the C2 and C3 positions of the dihydrofuran ring form a complex spin system, and their coupling constants are critical for determining their relative stereochemistry (cis/trans), although assignments in five-membered rings can be challenging. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The expected spectrum for the target molecule would show signals corresponding to the aromatic carbons (including two oxygen-substituted carbons), the methoxy carbon, and the two carbons of the dihydrofuran ring (one bearing a hydroxyl group and the other an ether linkage).

2D NMR Techniques: Advanced two-dimensional NMR experiments are essential for unambiguous structural assignment. researchgate.net

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, confirming the connectivity between H2, H3, and the hydroxyl proton, as well as couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical shifts for similar dihydrobenzofuran structures. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2 | 4.3 - 4.8 (m) | 74 - 78 | H2 -> C3, C7a, C4 |

| 3 | 5.1 - 5.5 (m) | 95 - 99 | H3 -> C2, C3a, C4 |

| 3-OH | Variable (broad s) | - | H-OH -> C3 |

| 4 | 6.8 - 7.0 (d) | 112 - 116 | H4 -> C5, C6, C3a |

| 5 | 6.4 - 6.6 (dd) | 109 - 113 | H5 -> C4, C6, C7 |

| 6-OCH₃ | 3.7 - 3.9 (s) | 55 - 57 | H-OCH₃ -> C6 |

| 7 | 6.4 - 6.6 (d) | 101 - 105 | H7 -> C5, C6, C7a |

| 3a | - | 129 - 133 | - |

| 6 | - | 160 - 164 | - |

| 7a | - | 148 - 152 | - |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy and to study its fragmentation patterns. nih.gov This technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental formula.

For this compound (C₉H₁₀O₃), the calculated exact mass of the molecular ion [M]⁺ is 166.06299 u. HRMS analysis, typically using techniques like electrospray ionization (ESI) or electron ionization (EI), would aim to detect this ion (or a protonated/adducted species like [M+H]⁺ or [M+Na]⁺) and confirm that its measured mass is within a narrow tolerance (typically < 5 ppm) of the calculated value. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion and analyze the resulting product ions, providing further structural confirmation. researchgate.net

Table 2: Predicted HRMS Data for this compound (C₉H₁₀O₃)

| Ion Species | Calculated Exact Mass (m/z) | Potential Origin of Fragment |

| [M]⁺ | 166.0630 | Molecular Ion |

| [M+H]⁺ | 167.0703 | Protonated Molecular Ion |

| [M+Na]⁺ | 189.0522 | Sodium Adduct |

| [M-H₂O]⁺ | 148.0524 | Loss of water from the alcohol |

| [M-CH₃O]⁺ | 135.0446 | Loss of a methoxy radical |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. researchgate.net These two techniques are complementary and are based on the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group due to O-H stretching. Strong absorptions around 1250-1000 cm⁻¹ would correspond to C-O stretching vibrations of the ether and alcohol functionalities. Aromatic C-H stretching would appear around 3100-3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: While IR spectroscopy is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would provide complementary information, particularly regarding the aromatic ring and the C-C backbone of the dihydrofuran ring. longdom.org

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1610, 1500, 1460 | C=C stretch | Aromatic Ring |

| 1260 - 1200 | C-O stretch | Aryl ether |

| 1100 - 1000 | C-O stretch | Secondary alcohol |

X-ray Crystallography for Absolute Stereochemistry Determination

The C3 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. While spectroscopic methods confirm the molecular connectivity, they typically cannot determine the absolute configuration (R or S) of a chiral molecule. X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov

To perform this analysis, a single crystal of one of the enantiomers of this compound of suitable quality must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, which reveals the precise position of each atom in the crystal lattice. scirp.org For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration, often expressed by the Flack parameter, which should be close to zero for the correct enantiomer. libretexts.org Although this technique is definitive, there are no publicly available crystal structures for this compound itself.

Chromatographic Methods for Purity and Enantiomeric Excess Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing both the chemical purity and the enantiomeric purity (or enantiomeric excess, ee) of this compound. heraldopenaccess.us

To separate the two enantiomers, chiral HPLC is required. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly effective for separating a wide range of chiral compounds.

The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers in the chromatogram. uma.es The formula is:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. A sample with an equal mixture of both enantiomers is a racemate and has an ee of 0%, while an enantiopure sample has an ee of 100%.

Table 4: Representative Chiral HPLC Data for the Analysis of this compound Note: This table presents hypothetical data for illustrative purposes.

| Sample | Retention Time (min) - Enantiomer 1 | Peak Area - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Peak Area - Enantiomer 2 | Enantiomeric Excess (ee) % |

| Racemic Standard | 8.52 | 501,234 | 10.15 | 500,987 | 0.02% |

| Enantioenriched Sample | 8.53 | 985,432 | 10.16 | 15,210 | 97.0% |

Future Research Directions for 6 Methoxy 2,3 Dihydrobenzofuran 3 Ol

Development of Novel and Efficient Synthetic Routes

The synthesis of dihydrobenzofuran scaffolds is of pivotal significance in medicinal chemistry and organic synthesis. rsc.orgresearchgate.net While various methods exist for constructing the dihydrobenzofuran core, future research will likely focus on creating more efficient, stereoselective, and sustainable routes specifically for 6-Methoxy-2,3-dihydrobenzofuran-3-ol. Recent advancements have utilized transition metal catalysis, offering a strong foundation for future innovations. rsc.org

Key areas for future development include:

Asymmetric Catalysis: Building upon recent successes in synthesizing chiral dihydrobenzofuran-3-ols using copper (Cu) and nickel (Ni) catalysts, further research could refine these methods to achieve higher enantioselectivity for the specific synthesis of this compound. rsc.orgnih.gov

Photocatalysis: The use of visible light and blue LED irradiation has emerged as a sustainable approach for synthesizing related dihydrobenzofuran structures. mdpi.com Applying this technology could lead to milder reaction conditions, reduced waste, and novel reaction pathways.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound would be a significant step towards efficient and industrial-scale production.

Biocatalysis: Employing enzymes as catalysts could provide unparalleled stereoselectivity under environmentally benign conditions. Exploring enzymatic routes for the key bond-forming reactions would represent a novel and green synthetic strategy.

A comparison of recent catalytic methods highlights the ongoing evolution in the synthesis of this compound class.

| Catalyst System | Reaction Type | Key Advantages | Year Reported |

| Copper (Cu) | Intramolecular reaction of aryl pinacol (B44631) boronic esters | Efficient synthesis of chiral dihydrobenzofuran-3-ols | 2020 |

| Nickel (Ni) | Asymmetric addition of aromatic halides to ketones | Highly enantioselective synthesis | 2020 |

| Rhodium (Rh) | Coupling of N-phenoxyacetamides with alkylidenecyclopropanes | Chemodivergent synthesis via C-H activation | 2021 |

| Palladium (Pd) | Heck/Cacchi reactions | Excellent yields and enantiomeric excess | 2021 |

This table presents a summary of recent advances in the synthesis of the broader dihydrobenzofuran class, indicating promising avenues for the specific synthesis of this compound. rsc.orgnih.gov

Elucidation of Undiscovered Biological Mechanisms

The dihydrobenzofuran scaffold is a core component of molecules with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net However, the specific mechanisms of action for this compound remain largely unexplored. Future research should prioritize a deep dive into its molecular interactions to uncover novel biological pathways.

Potential research avenues include:

Target Identification: Utilizing chemoproteomics and other advanced screening techniques to identify the specific protein targets with which the compound interacts within human cells.

Signaling Pathway Analysis: Investigating how the compound modulates key cellular signaling pathways, such as those involved in inflammation (e.g., NF-κB), cell proliferation (e.g., MAPK/ERK), and apoptosis.

Transcriptomic and Proteomic Profiling: Employing next-generation sequencing and mass spectrometry to obtain a global view of the changes in gene and protein expression induced by the compound, offering clues to its mechanism of action.

Exploration of New Biological Targets for Therapeutic Investigation

Given the broad bioactivity of the dihydrobenzofuran family, this compound is a prime candidate for investigation against new and challenging biological targets. mdpi.comresearchgate.net The structural features of this compound, including its methoxy (B1213986) group and hydroxyl functionality, may confer unique binding properties that can be exploited for therapeutic benefit.

Future exploration should target disease areas such as:

Neurodegenerative Diseases: Some organochalcogen-containing dihydrobenzofuran derivatives have shown promise in the context of neurodegenerative diseases. mdpi.com Investigating the potential of this compound to modulate targets relevant to Alzheimer's or Parkinson's disease could open new therapeutic avenues.

Oncology: Certain benzofuran (B130515) derivatives are known to inhibit microtubule polymerization or interfere with cancer cell migration. researchgate.net Screening this compound against a panel of cancer cell lines and associated targets could reveal novel anticancer applications.

Infectious Diseases: With the constant rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents. The dihydrobenzofuran core is found in natural products with antifungal and antimalarial activity, making this a fertile area for investigation. mdpi.com

Design and Synthesis of Highly Potent and Selective Analogues

The structural scaffold of this compound serves as an excellent starting point for medicinal chemistry campaigns. By systematically modifying its structure, it is possible to design analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. Research has shown that incorporating the dihydrobenzofuran ring can create conformationally restricted and highly potent analogues of known bioactive molecules. mdma.chnih.gov

Future design strategies should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the methoxy and hydroxyl groups, as well as by substituting various positions on the aromatic ring. Biological testing of these analogues will establish clear SAR, guiding the design of more effective compounds. researchgate.net

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve properties like metabolic stability or target binding affinity. For instance, the methoxy group could be replaced with other small electron-donating groups.

Scaffold Hopping: Using the dihydrobenzofuran-3-ol core as a template to design novel scaffolds that retain the key pharmacophoric features while possessing entirely different chemical structures.

Integration with Emerging Chemical Technologies for Enhanced Research Outcomes

The pace of chemical and pharmaceutical research is increasingly driven by technological innovation. Integrating emerging technologies into the study of this compound can accelerate discovery and development.

Key technologies to be leveraged include:

Computational Chemistry and AI: Utilizing in silico methods for predicting molecular targets, modeling ligand-receptor interactions, and designing novel analogues with desired properties. ijper.org Machine learning algorithms can analyze SAR data to predict the activity of virtual compounds before synthesis.

High-Throughput Screening (HTS): Employing automated HTS platforms to rapidly screen the compound and its analogues against large libraries of biological targets, enabling the swift identification of new therapeutic applications.

Advanced Analytical Techniques: Using sophisticated NMR and mass spectrometry techniques to elucidate the structure and dynamics of the compound and its interactions with biological macromolecules, providing crucial insights into its mechanism of action.

By pursuing these future research directions, the scientific community can fully explore the therapeutic and chemical potential of this compound, paving the way for the development of new medicines and innovative chemical tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.